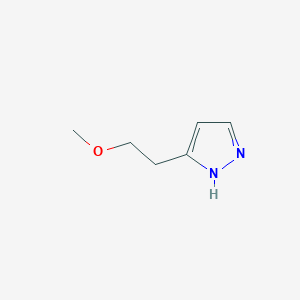
3-(2-Methoxyethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of 3-(2-Methoxyethyl)-1H-pyrazole
The synthesis of this compound typically involves the reaction of hydrazones with substituted acetophenones or other relevant precursors. This method allows for the efficient generation of pyrazole derivatives with varying substituents that can influence their biological activity. Recent advancements in multicomponent reactions have also facilitated the synthesis of pyrazoles, enhancing yield and reducing the number of steps required .
Biological Activities
This compound exhibits a range of biological activities, making it a versatile scaffold in drug discovery. Below are some notable applications:
Antimicrobial Activity
Research has shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties. Studies have reported effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structure allows for interaction with bacterial membranes, leading to cell disruption and death .
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. Compounds similar to this compound have been tested in models of inflammation, such as carrageenan-induced paw edema in rats, demonstrating efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Anticancer Potential
The anticancer properties of pyrazoles have been extensively studied. Various derivatives have shown promising results against human cancer cell lines such as MCF-7 and HepG-2. Mechanistic studies suggest that these compounds may induce apoptosis and inhibit tumor growth through multiple pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of pyrazoles indicate potential applications in treating neurodegenerative diseases. Compounds like this compound have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in diseases such as Alzheimer's and Parkinson's .
Case Study 1: Antimicrobial Efficacy
A study conducted by Ragavan et al. synthesized a series of pyrazole derivatives, including this compound, which were evaluated for their antimicrobial activity against E. coli and S. aureus. The results indicated that certain substitutions enhanced the antimicrobial potency significantly compared to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
In a comparative study on anti-inflammatory agents, compounds derived from pyrazoles were tested for their effectiveness in reducing inflammation in animal models. The findings suggested that this compound exhibited a dose-dependent reduction in edema comparable to indomethacin, supporting its potential as an anti-inflammatory agent .
Case Study 3: Anticancer Activity
A series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their anticancer properties against various human cancer cell lines. Among these derivatives, those containing the pyrazole core showed significant cytotoxicity, indicating that modifications to the pyrazole structure could enhance anticancer activity .
属性
分子式 |
C6H10N2O |
|---|---|
分子量 |
126.16 g/mol |
IUPAC 名称 |
5-(2-methoxyethyl)-1H-pyrazole |
InChI |
InChI=1S/C6H10N2O/c1-9-5-3-6-2-4-7-8-6/h2,4H,3,5H2,1H3,(H,7,8) |
InChI 键 |
ZSPMFBHKLJRUJL-UHFFFAOYSA-N |
规范 SMILES |
COCCC1=CC=NN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















